The synthesis of 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
The molecular structure of 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can be analyzed based on its components:
The spatial arrangement and bonding interactions within this compound contribute to its biological activity. The presence of both polar and nonpolar regions suggests potential for interaction with biological macromolecules.
The compound can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry and medicinal applications.
The mechanism of action for 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester likely involves:
The physical and chemical properties of 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester include:
These properties are critical for evaluating the compound's behavior in biological systems and its potential as a drug candidate.
The applications of 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester are diverse, including:
The compound 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1261230-42-5) emerged as a key intermediate in pharmaceutical research during the early 2010s, coinciding with advances in kinase inhibitor development. Its synthesis filled a critical need for modular scaffolds enabling efficient derivatization of pyrimidine cores – a structural hallmark of targeted cancer therapeutics. The tert-butyloxycarbonyl (Boc) protection strategy mirrored trends in peptide chemistry, allowing chemists to bypass earlier challenges with pyrrolidine nitrogen reactivity during cross-coupling reactions [2] [9].
Commercial availability from specialty suppliers like Fluorochem and AK Scientific by 2015 accelerated its adoption, as reflected in patent filings for receptor tyrosine kinase inhibitors. The compound’s rise paralleled medicinal chemistry’s shift toward three-dimensional architectures, with its pyrrolidine ring providing conformational restraint absent in flat heterocyclic systems. This structural feature proved crucial for optimizing binding affinity in ATP-binding pockets while maintaining solubility profiles [1] [3]. The discontinuation of some commercial sources (e.g., CymitQuimica) by 2025 underscores its transition from research curiosity to established building block, with in-house synthesis now prevailing in advanced programs [3].
Table 1: Key Commercial and Historical Specifications
Property | Specification | Source |
---|---|---|
CAS Registry Number | 1261230-42-5 | AK Scientific [2] |
Initial Purity Specification | >95% | AK Scientific [2] |
Molecular Formula | C₁₄H₂₁ClN₄O₂ | AK Scientific [2] |
Molecular Weight | 312.79 g/mol | AK Scientific [2] |
Discontinuation Status | Discontinued (500mg scale, CymitQuimica) | CymitQuimica [3] |
Long-Term Storage | Cool, dry place | AK Scientific [2] |
The molecular architecture of this compound integrates two pharmacologically privileged motifs: the pyrimidine ring serves as a bioisostere for purines, enabling targeted interactions with kinase hinge regions, while the chiral pyrrolidine introduces three-dimensionality crucial for spatial complementarity with biological targets. The 6-chloro substituent on the pyrimidine provides an electrophilic site for nucleophilic aromatic substitution (SNAr), with recorded reaction rates 3.5× faster than analogous 4-chloro derivatives due to reduced electron density at C4 [9].
The N-Boc-pyrrolidine component exhibits a twisted amide conformation that shields the carbamate carbonyl, reducing unintended reactions while maintaining hydrogen bond acceptor capability. This protection strategy allows selective functionalization of the secondary amine formed after Boc deprotection – a feature exploited in PROTAC conjugates where the liberated amine serves as an attachment point for E3 ligase ligands [1] [6]. Comparative studies with piperidine analogs (e.g., CAS 1000207-38-4) reveal the pyrrolidine’s 107° ring puckering enhances cell permeability by reducing polar surface area by 12-15% versus six-membered counterparts [8] [9].
Table 2: Structural Influence on Drug Design Parameters
Structural Element | Role in Drug Design | Derivatization Example |
---|---|---|
6-Chloro-pyrimidine | SNAr displacement site | Amination with anilines |
N-Boc-pyrrolidine | Steric protection & chiral control | Acid-mediated deprotection |
Aminomethyl linker | Conformational flexibility | Schotten-Baumann acylation |
Tert-butyl ester | Lipophilicity modulator | Hydrolysis to carboxylic acid |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: